N-(4-BROMO-3-METHYLPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE
Overview
Description
N-(4-BROMO-3-METHYLPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-3-METHYLPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Methylation: The addition of methyl groups to the 3-position of the phenyl ring and the 2,3-positions of the other phenyl ring.
Sulfonamidation: The formation of the sulfonamide linkage by reacting the brominated and methylated phenyl compounds with methanesulfonyl chloride under basic conditions.
Acetamidation: The final step involves the formation of the acetamide group by reacting the sulfonamide intermediate with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-3-METHYLPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
N-(4-BROMO-3-METHYLPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-BROMO-3-METHYLPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound likely inhibits the synthesis of folic acid in bacteria, a mechanism similar to other sulfonamides. This inhibition disrupts bacterial growth and replication, leading to their eventual death.
Comparison with Similar Compounds
Similar Compounds
- N-(3-BROMO-4-METHOXYBENZYLIDENE)-4-(4-METHYLBENZYL)-1-PIPERAZINAMINE
- N-(4-BROMO-3-METHYLPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl rings and the presence of both bromine and methyl groups
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-12-6-5-7-17(14(12)3)21(25(4,23)24)11-18(22)20-15-8-9-16(19)13(2)10-15/h5-10H,11H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSIYMVWFALTSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC(=C(C=C2)Br)C)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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